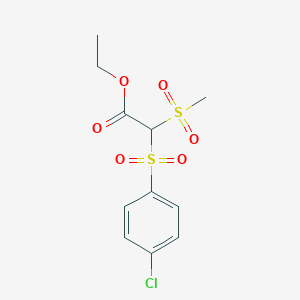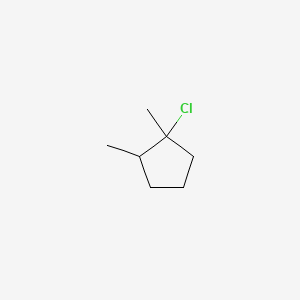![molecular formula C15H16BrNO2 B14593930 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- CAS No. 61588-86-1](/img/structure/B14593930.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azaspiro[45]decane-1,3-dione, 2-(4-bromophenyl)- is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, which is characterized by a spiro-connected bicyclic system containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base. For instance, the reaction of 4-bromophenylamine with a cyclic anhydride under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the bromophenyl group under mild conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For example, it has been shown to influence GABAA receptors, which are involved in neurotransmission . The bromophenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Similar spirocyclic structure but with a different ring size.
1,3-Diazaspiro[4.5]decane-2,4-dione: Contains an additional nitrogen atom in the spirocyclic system.
3-Cyclohexyl-pyrrolidine-2,5-dione: Different core structure but similar functional groups.
Uniqueness
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61588-86-1 |
|---|---|
分子式 |
C15H16BrNO2 |
分子量 |
322.20 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H16BrNO2/c16-11-4-6-12(7-5-11)17-13(18)10-15(14(17)19)8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChIキー |
REOYYCJHSXKFFP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


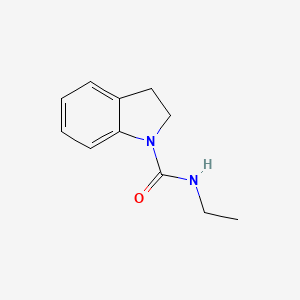
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
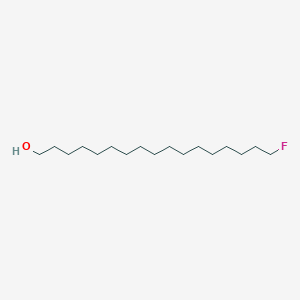
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
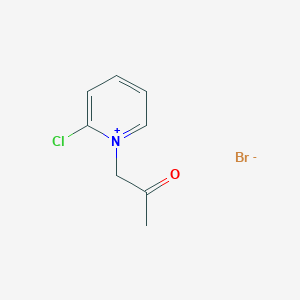

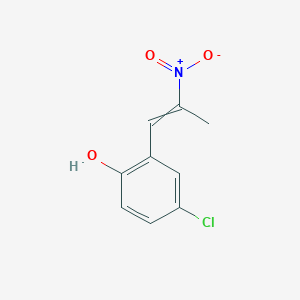
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
